molecular formula C9H13ClF2O2S B2442061 (2,2-Difluorospiro[2.5]octan-6-yl)methanesulfonyl chloride CAS No. 2247105-23-1

(2,2-Difluorospiro[2.5]octan-6-yl)methanesulfonyl chloride

Cat. No.: B2442061
CAS No.: 2247105-23-1
M. Wt: 258.71
InChI Key: XQIOWFCQBMTUMI-UHFFFAOYSA-N
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Description

(2,2-Difluorospiro[2.5]octan-6-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C9H14ClF2O2S. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. The presence of fluorine atoms and a methanesulfonyl chloride group makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluorospiro[2.5]octan-6-yl)methanesulfonyl chloride typically involves the reaction of a spiro compound with a fluorinating agent and methanesulfonyl chloride. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, distillation, and crystallization to isolate and refine the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorospiro[2.5]octan-6-yl)methanesulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Addition Reactions: The fluorine atoms can engage in addition reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(2,2-Difluorospiro[2.5]octan-6-yl)methanesulfonyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Difluorospiro[2.5]octan-6-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The methanesulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can alter the function of the target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Difluorocyclohexyl)methanesulfonyl chloride
  • (2,2-Difluoropropyl)methanesulfonyl chloride
  • (2,2-Difluorobutyl)methanesulfonyl chloride

Uniqueness

(2,2-Difluorospiro[2.5]octan-6-yl)methanesulfonyl chloride is unique due to its spiro structure, which imparts distinct chemical properties compared to other similar compounds. The presence of the spiro ring system can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,2-difluorospiro[2.5]octan-6-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF2O2S/c10-15(13,14)5-7-1-3-8(4-2-7)6-9(8,11)12/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIOWFCQBMTUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CS(=O)(=O)Cl)CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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